

CAS number and molecular structure of 5,6,7,8-Tetrahydroquinolin-8-amine

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Compound of Interest

Compound Name: 5,6,7,8-Tetrahydroquinolin-8-amine

Cat. No.: B1249066

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An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5,6,7,8-Tetrahydroquinolin-8-amine**, a pivotal heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of pharmacologically active molecules. This document consolidates its chemical identity, molecular structure, and key physicochemical properties. It further details established experimental protocols for its synthesis and presents available analytical data. While direct biological activity data for the parent compound is limited, this guide explores the significant therapeutic applications of its derivatives, particularly in oncology. The information is curated to support researchers and professionals in drug discovery and development in leveraging the therapeutic potential of the tetrahydroquinoline scaffold.

Chemical Identity and Molecular Structure

5,6,7,8-Tetrahydroquinolin-8-amine is a bicyclic aromatic amine. The core structure consists of a pyridine ring fused to a cyclohexene ring, with an amine group substituted at the 8th position.

CAS Number: 298181-83-6

Molecular Formula: C₉H₁₂N₂

Molecular Structure:

Image of the molecular structure of **5,6,7,8-Tetrahydroquinolin-8-amine**

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of **5,6,7,8-Tetrahydroquinolin-8-amine** and its hydrochloride salt are presented below. These properties are crucial for understanding its behavior in biological systems and for designing synthetic and analytical procedures.

Property	Value	Reference
Molecular Weight	148.21 g/mol	[1]
Monoisotopic Mass	148.100048391 Da	[2]
Topological Polar Surface Area	38.9 Å ²	[3]
logP (Predicted)	1.8395	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	0	[3]
Boiling Point (Predicted)	259.1 °C	[4]
Storage Temperature	2-8 °C, under inert atmosphere	[1] [4]

(Note: Some data corresponds to the hydrochloride salt, CAS No. 1431726-92-9)

Synthesis and Experimental Protocols

5,6,7,8-Tetrahydroquinolin-8-amine is primarily synthesized from 5,6,7,8-tetrahydroquinolin-8-one. Both racemic and enantioselective synthetic routes have been established.

General Synthesis from 5,6,7,8-Tetrahydroquinolin-8-one

A common synthetic pathway involves the conversion of the ketone to an oxime, followed by reduction to the amine.

Experimental Protocol:

- Oximation: 5,6,7,8-Tetrahydroquinolin-8-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The mixture is typically refluxed for several hours.
- Reduction: The resulting 5,6,7,8-tetrahydroquinolin-8-one oxime is then reduced to the corresponding amine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Enantioselective Synthesis

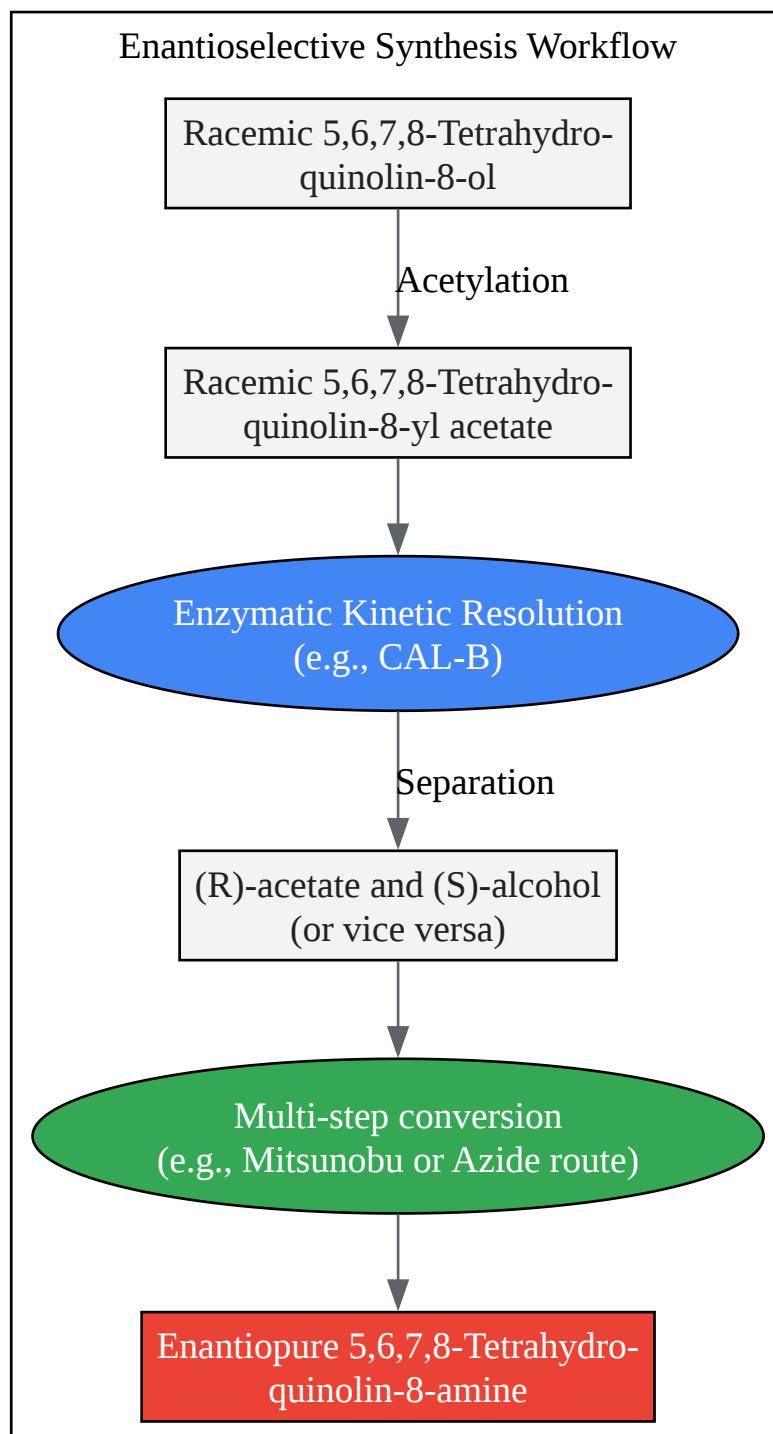
Chiral separation or asymmetric synthesis is crucial for producing enantiomerically pure **5,6,7,8-tetrahydroquinolin-8-amine**, which is often required for stereospecific interactions with biological targets. One established method involves enzymatic kinetic resolution of a precursor. [5]

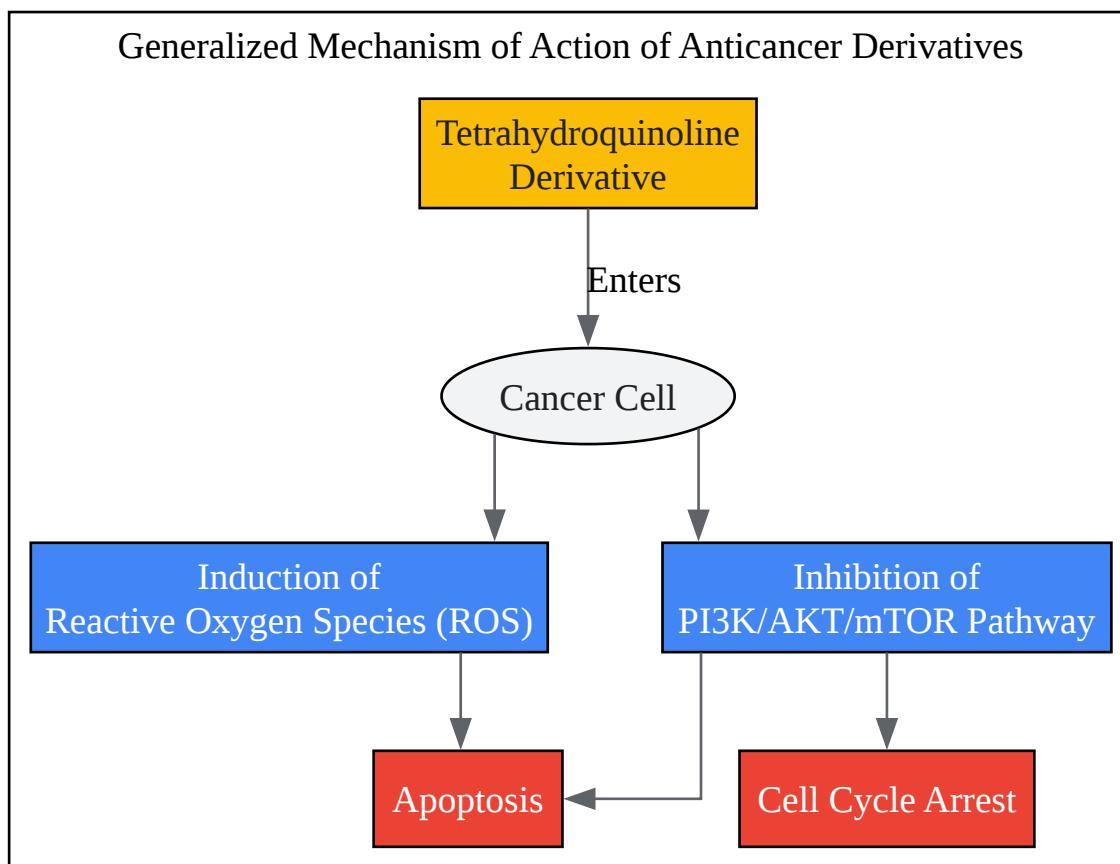
Experimental Protocol: Enzymatic Kinetic Resolution

- Racemic Acetylation: Racemic 5,6,7,8-tetrahydroquinolin-8-ol is acetylated to produce the corresponding racemic acetate.
- Enzymatic Hydrolysis: The racemic acetate is then subjected to enantioselective hydrolysis using a lipase, such as *Candida antarctica* lipase B (CAL-B). This selectively hydrolyzes one enantiomer of the acetate back to the alcohol, leaving the other enantiomer as the acetate.
- Separation: The resulting mixture of the alcohol and the acetate enantiomers can be separated by chromatography.

- Conversion to Amine: The separated enantiopure alcohol can then be converted to the corresponding amine via a Mitsunobu reaction with phthalimide followed by hydrazinolysis, or through conversion to a sulfonate ester followed by displacement with azide and subsequent reduction.

A logical workflow for the enantioselective synthesis is depicted below:





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